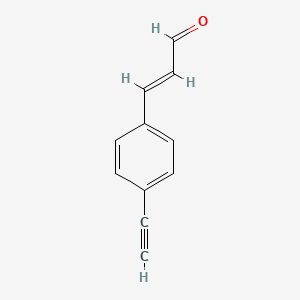
3-(4-Ethynylphenyl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethynylphenyl)prop-2-enal is an organic compound with the molecular formula C11H8O It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a prop-2-enal moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethynylphenyl)prop-2-enal typically involves the reaction of 4-ethynylbenzaldehyde with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is then subjected to purification processes such as column chromatography to isolate the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Ethynylphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-Ethynylphenyl)prop-2-enoic acid.
Reduction: 3-(4-Ethynylphenyl)prop-2-enol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Ethynylphenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials and chemical intermediates
Wirkmechanismus
The mechanism of action of 3-(4-Ethynylphenyl)prop-2-enal involves its interaction with various molecular targets. The compound can undergo conjugate addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl system. This reaction is facilitated by the resonance stabilization of the intermediate enolate ion. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylprop-2-enal: A member of the cinnamaldehyde class, differing by the absence of the ethynyl group.
3-(4-Ethoxyphenyl)prop-2-enal: Similar structure but with an ethoxy group instead of an ethynyl group.
Uniqueness
3-(4-Ethynylphenyl)prop-2-enal is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H8O |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(E)-3-(4-ethynylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H8O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h1,3-9H/b4-3+ |
InChI-Schlüssel |
QDDTYRUFLAVPAF-ONEGZZNKSA-N |
Isomerische SMILES |
C#CC1=CC=C(C=C1)/C=C/C=O |
Kanonische SMILES |
C#CC1=CC=C(C=C1)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


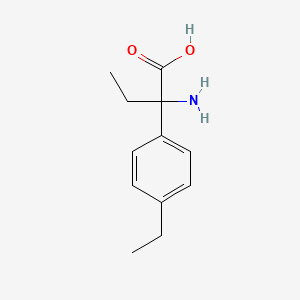
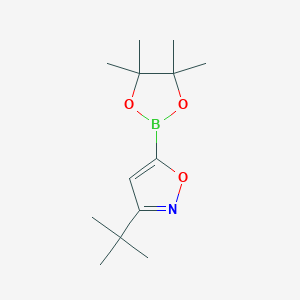
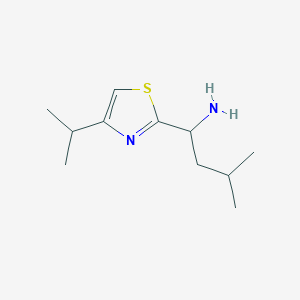

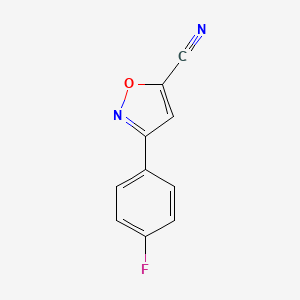
![1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13561072.png)
![Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl-](/img/structure/B13561078.png)
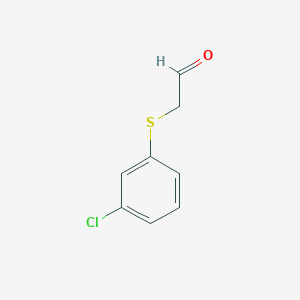


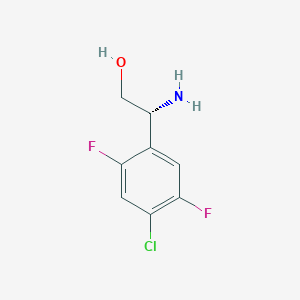
![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride](/img/structure/B13561122.png)
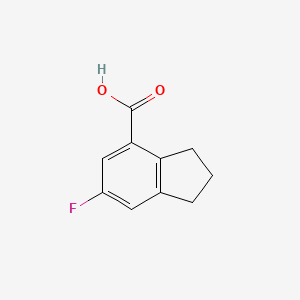
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)
